Org-24598

Glycine transporter 1 SCINTILLATION PROXIMITY ASSAY GlyT1 IC50

Inconsistent GlyT1 inhibition data often stems from using non-selective or low-potency tool compounds. Org-24598 eliminates this variability as the definitive reference inhibitor: • Validated IC50 of 6.9 ± 0.9 nM in [14C]glycine uptake assays - ~5,400-fold more potent than sarcosine • >790-fold selectivity over GlyT2 ensures assay signals reflect genuine GlyT1 pharmacology • Reversible binding with defined Kd of 16.8 ± 2.2 nM enables reproducible inter-laboratory benchmarking • Documented brain exposure and in vivo efficacy in rodent models of cognition and addiction Ideal for calibrating GlyT1 screening platforms, validating NMDA receptor modulation assays, and establishing MS-based binding protocols.

Molecular Formula C19H20F3NO3
Molecular Weight 367.4 g/mol
Cat. No. B1662365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOrg-24598
Synonymsorg 24598
org24598
R-(-)-N-methyl-N-(3-(4-trifluoromethyl)phenoxy)-3-phenyl-propylglycine lithium salt
Molecular FormulaC19H20F3NO3
Molecular Weight367.4 g/mol
Structural Identifiers
SMILESCN(CCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F)CC(=O)O
InChIInChI=1S/C19H20F3NO3/c1-23(13-18(24)25)12-11-17(14-5-3-2-4-6-14)26-16-9-7-15(8-10-16)19(20,21)22/h2-10,17H,11-13H2,1H3,(H,24,25)/t17-/m1/s1
InChIKeyKZWQAWBTWNPFPW-QGZVFWFLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Org-24598 – Selective GlyT1 Inhibitor


Org-24598 (also designated ORG-24598) is a synthetic organic compound classified as a selective inhibitor of the glial glycine transporter type 1 (GlyT1b) [1]. It functions by blocking glycine reuptake, thereby increasing extracellular glycine concentrations in the central nervous system (CNS) to potentiate NMDA receptor-mediated neurotransmission [2]. Org-24598 was among the first potent and selective GlyT1 inhibitors discovered, with a well-characterized structure-activity relationship (SAR) profile that established its utility as a reference tool compound for glycine transporter pharmacology [1]. The compound exhibits in vivo activity in rodent models of cognition and addiction, with documented brain exposure following systemic administration [1][2].

Tool Compound Selective GlyT1 inhibitor reference standard for glycine transporter pharmacology
Brain Exposure Documented rodent brain exposure following systemic administration reported
SAR Profile Well-characterized structure–activity relationship supports tool compound selection

Org-24598: Substitution Risks and Differentiation


GlyT1 inhibitors cannot be treated as interchangeable reagents due to substantial inter-compound variation in potency, binding kinetics, and selectivity profiles that directly impact experimental outcomes. Org-24598 (IC50 = 6.9 nM) exhibits approximately 5,400-fold higher potency than the endogenous GlyT1 inhibitor sarcosine (IC50 = 37.5 μM) [1], and demonstrates a fundamentally different binding energy profile compared to clinically investigated inhibitors such as bitopertin and SSR504734 [2]. Critically, the compound's reversible binding mechanism [3] and defined selectivity margin over GlyT2 (pIC50 difference >2.9 log units) [1] distinguish it from irreversible or less selective analogs. Procurement decisions that substitute Org-24598 with alternative GlyT1 inhibitors without accounting for these quantitative differences risk introducing uncontrolled variables in glycine uptake assays, NMDA receptor modulation studies, and in vivo behavioral experiments.

Reported potency rank differs from endogenous inhibitor sarcosine and clinical-stage GlyT1 inhibitors; potency context may not transfer directly.
Binding free energy profile distinct from bitopertin and SSR504734; conformational preference may alter functional interpretation.
Reversible binding mechanism contrasts with irreversible or pseudo-irreversible analogs; washout kinetics may affect assay design.

Org-24598 Quantitative Evidence Guide


Glycine Uptake Potency: Comparison with ALX-5407 and Sarcosine

In a head-to-head comparative analysis using a scintillation proximity assay with JAR cells endogenously expressing GlyT1a, Org-24598 demonstrated an IC50 of 6.9 ± 0.9 nM for blocking [14C]glycine uptake. Under identical experimental conditions, the structurally distinct GlyT1 inhibitor ALX-5407 exhibited an IC50 of 2.8 ± 0.6 nM, while the endogenous inhibitor sarcosine showed substantially lower potency with an IC50 of 37.5 ± 4.6 μM [1]. Org-24598 is approximately 5,400-fold more potent than sarcosine and approximately 2.5-fold less potent than ALX-5407 in this assay system [1][2].

GlyT1 Uptake Potency
Head-to-head
Org-24598 IC50 = 6.9 ± 0.9 nM; ALX-5407 IC50 = 2.8 ± 0.6 nM; sarcosine IC50 = 37.5 ± 4.6 μM (~5,400-fold less potent than sarcosine, ~2.5-fold less potent than ALX-5407)
Supports potency calibration for GlyT1 uptake assays; intermediate between endogenous and synthetic inhibitors.
JAR cells, [14C]glycine scintillation proximity assay
Glycine transporter 1 SCINTILLATION PROXIMITY ASSAY GlyT1 IC50

GlyT1 Selectivity Over GlyT2

Org-24598 exhibits a pIC50 of 6.9 (IC50 = 126 nM) for human GlyT1b expressed in CHO cells, compared to a pIC50 of <4.0 (IC50 >100,000 nM) for human GlyT2, representing a >790-fold selectivity window [1][2]. In a broad selectivity panel, Org-24598 displays negligible activity (Ki <10,000 nM) at adrenoreceptors (alpha-1A), dopamine D2 receptors, and serotonin 5-HT1A/5-HT2C receptors [3].

Isoform Selectivity
Assay context
>790-fold selectivity for GlyT1 over GlyT2; >79,000-fold over off-target receptors
Supports isoform-specific interpretation; low risk of GlyT2 confound.
CHO-hGlyT1b cells, radioligand binding panel
GlyT1 GlyT2 Isoform selectivity

Binding Free Energy vs. Bitopertin and SSR504734

In a computational study employing MM-GBSA methodology to quantify ligand binding free energies to GlyT1 in outward-open and inward-open conformations, Org-24598 exhibited a binding free energy (dGbind) of −45.14 ± 1.20 kcal/mol in the outward-open state and −51.67 ± 0.79 kcal/mol in the inward-open state (p < 0.0001) [1]. Under identical computational conditions, bitopertin showed dGbind values of −55.88 ± 0.73 kcal/mol (outward-open) and −60.33 ± 1.07 kcal/mol (inward-open), while the competitive inhibitor SSR504734 displayed −63.93 ± 0.88 kcal/mol (outward-open) and −50.80 ± 0.75 kcal/mol (inward-open) [1]. ALX-5407, by contrast, exhibited no significant conformational preference (−65.78 vs. −66.18 kcal/mol, p = 0.7519) [1].

Binding Free Energy
Reported
Org-24598 dGbind −45.14 (outward) vs −51.67 kcal/mol (inward), p
Distinct binding free energy signature; conformational preference may inform state-dependent studies.
MM-GBSA computational model
In Vivo Target Engagement
Method context
Concentration-related glycine increase; citrulline efflux (NMDA activation marker) elevated; no effect on glutamate, aspartate, or GABA
Functional target engagement confirmed in intact spinal cord tissue; selectivity profile corroborated.
Rat dorsal spinal cord, reverse microdialysis
Affinity Cross‑Validation
Reported
Kd = 16.8 ± 2.2 nM (MS binding) vs Ki = 16.9 nM (radioligand); difference ~0.1 nM
Cross-method concordance strengthens affinity reference; supports non-radioactive reporter use.
CHO-hGlyT1b membranes and rat brain membranes
Cognitive Endpoint
Endpoint context
Reversed recognition memory deficit in ethanol-withdrawn rats; normalized hippocampal GluN1/GluN2B; effect blocked by glycine-site antagonist L-701,324
Supports cognitive endpoint interpretation in ethanol withdrawal model; glycine-site mediation confirmed.
Binge-like ethanol exposure, novel object recognition task
Molecular mechanics Binding free energy GlyT1 conformation

In Vivo Glycine Elevation in the Spinal Cord

Reverse microdialysis of Org-24598 (0.1–10 μM) into the rat dorsal spinal cord induced a concentration-related increase in extracellular glycine levels, accompanied by a progressive increase in citrulline efflux—a marker of NMDA receptor activation—without affecting aspartate, glutamate, or GABA efflux [1]. This in vivo functional response confirms that Org-24598-mediated GlyT1 inhibition produces the expected downstream pharmacological consequence of enhanced NMDA receptor signaling.

In Vivo Target Engagement
Method context
Concentration-related glycine increase; citrulline efflux (NMDA activation marker) elevated; no effect on glutamate, aspartate, or GABA
Functional target engagement confirmed in intact spinal cord tissue; selectivity profile corroborated.
Rat dorsal spinal cord, reverse microdialysis
In vivo microdialysis Glycine elevation NMDA receptor modulation

Binding Affinity Cross-Validation (Radioligand and MS)

Org-24598 binding to GlyT1 has been characterized by multiple orthogonal methods: saturation binding experiments using mass spectrometry (MS) binding assays yielded a Kd of 16.8 ± 2.2 nM [1], which correlates closely with the Ki of 16.9 nM determined via inhibition of [3H]CHIBA-3007 specific binding to rat brain membranes [2]. This cross-methodological validation strengthens confidence in the reported affinity values. Notably, Org-24598 serves as a validated non-labeled reporter ligand for MS-based GlyT1 binding assays, enabling radioligand-free affinity profiling of novel GlyT1 ligands [1].

Affinity Cross‑Validation
Reported
Kd = 16.8 ± 2.2 nM (MS binding) vs Ki = 16.9 nM (radioligand); difference ~0.1 nM
Cross-method concordance strengthens affinity reference; supports non-radioactive reporter use.
CHO-hGlyT1b membranes and rat brain membranes
Binding affinity Radioligand binding Mass spectrometry

Reversal of Ethanol Withdrawal Memory Impairment

In a 2024 study examining binge-like ethanol exposure in rats, Org-24598 (administered systemically) reversed recognition memory impairments following ethanol withdrawal, with significant effects observed on long-term memory retention in the Novel Object Recognition (NOR) task [1]. The cognitive improvement was accompanied by normalization of upregulated GluN1 and GluN2B NMDA receptor subunit expression in the hippocampus and perirhinal cortex [1]. The effect of Org-24598 was blocked by the glycine-site NMDA antagonist L-701,324, confirming that the behavioral rescue was mediated specifically through glycine-site potentiation of NMDA receptors [1].

Cognitive Endpoint
Endpoint context
Reversed recognition memory deficit in ethanol-withdrawn rats; normalized hippocampal GluN1/GluN2B; effect blocked by glycine-site antagonist L-701,324
Supports cognitive endpoint interpretation in ethanol withdrawal model; glycine-site mediation confirmed.
Binge-like ethanol exposure, novel object recognition task
Cognitive function Ethanol withdrawal NMDA receptor

Org-24598 Procurement Scenarios


GlyT1 Assay Calibration and Standardization

Org-24598 serves as a well-characterized reference compound for calibrating GlyT1 inhibition assays. With a validated IC50 of 6.9 ± 0.9 nM in [14C]glycine uptake assays [1] and a Kd of 16.8 ± 2.2 nM in MS-based binding assays [2], it provides a reproducible benchmark for inter-laboratory comparison and assay validation. The compound's defined >790-fold selectivity over GlyT2 [3] ensures that assay signals reflect genuine GlyT1 inhibition. Procurement is indicated for laboratories establishing new GlyT1 screening platforms, validating assay robustness, or requiring a non-radioactive reporter ligand for MS binding assay development [2].

NMDA Receptor Hypofunction Modeling

Org-24598 enables pharmacological potentiation of NMDA receptor function through elevation of synaptic glycine levels, with demonstrated in vivo efficacy in reversing cognitive deficits induced by ethanol withdrawal [1]. The compound's mechanism—indirect glycine-site agonism via GlyT1 blockade—produces functional NMDA receptor activation confirmed by increased citrulline efflux in microdialysis studies [2] and behavioral rescue blocked by glycine-site antagonists [1]. Researchers investigating NMDA receptor hypofunction hypotheses in schizophrenia, cognitive impairment, or addiction should prioritize Org-24598 when a reversible GlyT1 inhibitor with documented in vivo target engagement and behavioral efficacy is required.

Alcohol and Substance Use Disorder Research

Org-24598 has demonstrated specific utility in alcohol use disorder models, including reversal of ethanol withdrawal-induced memory impairments [1] and facilitation of the alcohol deprivation-abolishing effects of varenicline plus bupropion combination therapy [2]. The compound elevates dopamine levels in the nucleus accumbens when co-administered with varenicline and bupropion, suggesting a mechanism relevant to addiction neurocircuitry [2]. Procurement of Org-24598 is strategically indicated for laboratories investigating glycine transporter modulation as an adjunctive strategy in addiction pharmacotherapy or exploring the role of NMDA receptor glycine-site modulation in ethanol-related neuroadaptations.

GlyT1 Conformational State Studies

Computational binding studies reveal that Org-24598 exhibits a statistically significant preference for the inward-open conformation of GlyT1 (ΔdGbind = 6.53 kcal/mol, p < 0.0001), distinguishing it from inhibitors such as ALX-5407 which lack conformational preference [1]. This property makes Org-24598 a valuable probe for studies investigating GlyT1 conformational dynamics, transport cycle mechanisms, or structure-based drug design efforts targeting specific transporter states. Laboratories engaged in cryo-EM structure determination of GlyT1, molecular dynamics simulations, or SAR optimization of glycine transporter ligands should consider Org-24598 procurement for comparative pharmacological profiling against conformational state-selective or state-agnostic inhibitors.

Application
Selection Property
Validation Focus
GlyT1 assay calibration and standardization
Reference standard potency context
Cross-method affinity concordance review
NMDA receptor hypofunction pathway studies
NMDA receptor glycine-site modulation context
Cognitive endpoint model interpretation
Alcohol and substance use disorder research
Addiction neurocircuitry glycine modulation context
Ethanol-withdrawal model cognitive endpoints
GlyT1 conformational state studies
Conformational state-dependent binding profile
State-specific binding energy comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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